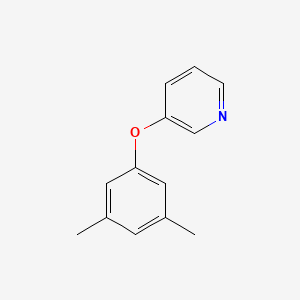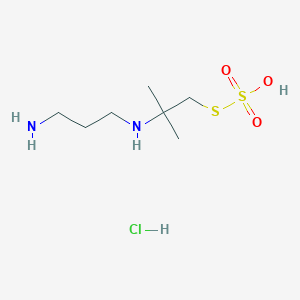
S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride is a chemical compound with a complex structure that includes both amino and thiosulfate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride typically involves the reaction of 3-aminopropylamine with a thiosulfate ester. The reaction conditions often include the use of solvents such as ethanol or water, and the process may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in its hydrochloride form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods such as chromatography and distillation ensures the high purity of the final product. The scalability of the synthesis process allows for the production of significant quantities of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, thiol derivatives, and substituted amino compounds.
Wissenschaftliche Forschungsanwendungen
S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including its use as a radioprotective agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride include:
- S-(3-aminopropyl) hydrogen thiosulfate
- S-(2-aminoethyl) hydrogen thiosulfate
- S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen sulfurothioate hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
23545-60-0 |
|---|---|
Molekularformel |
C7H19ClN2O3S2 |
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
2-(3-aminopropylamino)-2-methyl-1-sulfosulfanylpropane;hydrochloride |
InChI |
InChI=1S/C7H18N2O3S2.ClH/c1-7(2,9-5-3-4-8)6-13-14(10,11)12;/h9H,3-6,8H2,1-2H3,(H,10,11,12);1H |
InChI-Schlüssel |
YZKJTIRCAZBIGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CSS(=O)(=O)O)NCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
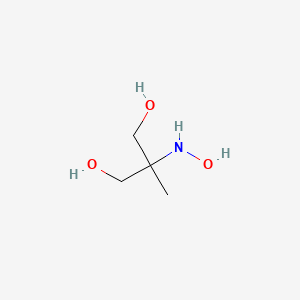
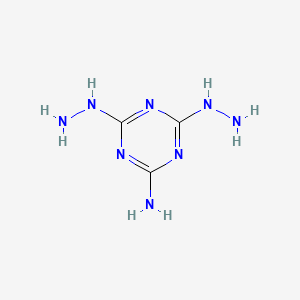

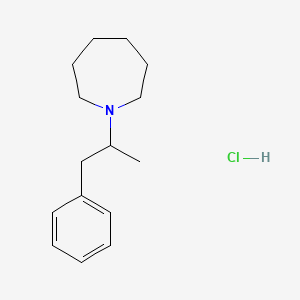


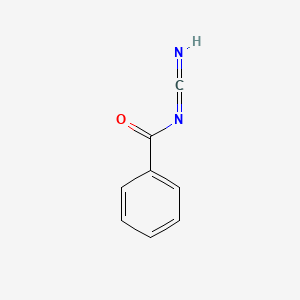



![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)
